molecular formula C15H18N4O3 B6443615 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide CAS No. 1234943-56-6

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide

Cat. No.: B6443615
CAS No.: 1234943-56-6
M. Wt: 302.33 g/mol
InChI Key: REKHINOJSRCMOE-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzotriazinone core, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science.

Mechanism of Action

Target of Action

The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, or conditions, and the modulation of this receptor can have therapeutic effects .

Mode of Action

The compound acts as an agonist of GPR139 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to GPR139, activating the receptor and triggering a response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide typically involves the following steps:

    Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions.

    Attachment of the Propanamide Group: The propanamide group is introduced via amide bond formation, often using coupling reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).

    Introduction of the Oxolan-2-yl Methyl Group: The oxolan-2-yl methyl group can be attached through nucleophilic substitution reactions, where the oxolan-2-yl methyl halide reacts with the amine group of the benzotriazinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl derivatives: These compounds share the benzotriazinone core and exhibit similar reactivity and applications.

    Oxolan-2-yl methyl derivatives: Compounds with the oxolan-2-yl methyl group are often used in medicinal chemistry for their enhanced pharmacokinetic properties.

Uniqueness

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide is unique due to the combination of the benzotriazinone core and the oxolan-2-yl methyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-10(14(20)16-9-11-5-4-8-22-11)19-15(21)12-6-2-3-7-13(12)17-18-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKHINOJSRCMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCO1)N2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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